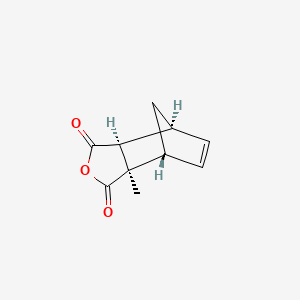
(1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride is a complex organic compound known for its unique structural properties. This compound is characterized by a bicyclic anhydride structure, which makes it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic anhydrides. The reaction involves the cycloaddition of a diene and a dienophile under controlled temperature and pressure conditions. The reaction is often catalyzed by Lewis acids to enhance the yield and selectivity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of high-throughput screening techniques helps in optimizing the reaction conditions, making the process more efficient and cost-effective.
化学反应分析
Types of Reactions
(1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the anhydride into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the anhydride carbonyl carbon, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols, amines, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Esters, amides
科学研究应用
(1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance polymers and resins due to its unique structural properties.
作用机制
The mechanism of action of (1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of biochemical pathways, contributing to its observed biological effects.
相似化合物的比较
Similar Compounds
- Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-, (1alpha,3beta,4alpha,6alpha)-
- r-1,c-2,t-3,c-4,t-5,t-6-hexachlorocyclohexane
Uniqueness
Compared to similar compounds, (1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride stands out due to its unique bicyclic anhydride structure. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
53584-57-9 |
|---|---|
分子式 |
C10H10O3 |
分子量 |
178.18 g/mol |
IUPAC 名称 |
(1R,2R,6S,7S)-2-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C10H10O3/c1-10-6-3-2-5(4-6)7(10)8(11)13-9(10)12/h2-3,5-7H,4H2,1H3/t5-,6+,7-,10-/m1/s1 |
InChI 键 |
LTVUCOSIZFEASK-JTGULSINSA-N |
手性 SMILES |
C[C@@]12[C@@H]3C[C@H]([C@@H]1C(=O)OC2=O)C=C3 |
规范 SMILES |
CC12C3CC(C1C(=O)OC2=O)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


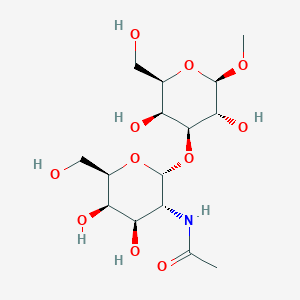
![2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride](/img/structure/B12434746.png)
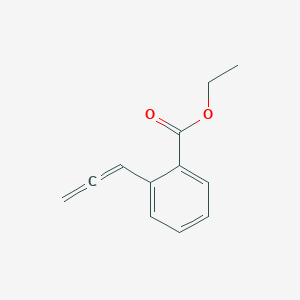
![[(5-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12434767.png)
![(4R)-4-[(1R,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one](/img/structure/B12434772.png)

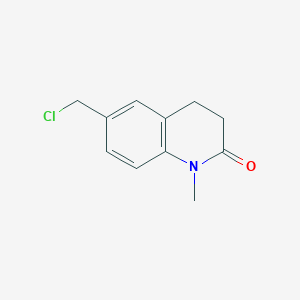
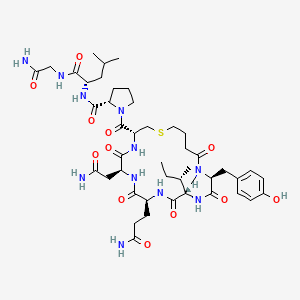
![(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol](/img/structure/B12434789.png)

![4-[(1E)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B12434801.png)
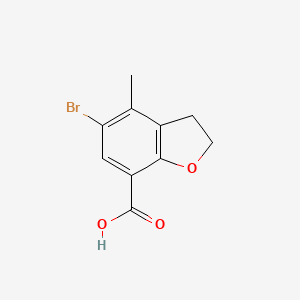

![[(5-Nitrofuran-2-YL)methyl]hydrazine](/img/structure/B12434817.png)
